2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
Descripción
Propiedades
IUPAC Name |
2-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-29-15-8-6-14(7-9-15)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPVRVEDLVYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known to show versatile biological activities. They can interact with various enzymes and receptors in the body, leading to a range of potential effects.
Biochemical Pathways
It is known that triazole compounds can influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors.
Pharmacokinetics
The compound’s molecular weight (23408) and its solid form suggest that it could potentially be absorbed and distributed in the body
Result of Action
Some triazole compounds have been found to exhibit cytotoxic activities, suggesting that this compound could potentially have similar effects.
Actividad Biológica
The compound 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is of considerable interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews its biological activity, focusing on antibacterial properties, anticancer potential, and other pharmacological effects.
Structural Overview
The compound features a triazole ring fused with a pyridazine , which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the chloro and methoxy substituents on the phenyl rings may further influence its activity through electronic and steric effects.
Antibacterial Activity
- Mechanism of Action : The triazole derivatives are recognized for their antibacterial properties, primarily through inhibition of bacterial cell wall synthesis and interference with DNA replication. The compound's structure suggests it may act similarly by targeting bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial proliferation .
- In Vitro Studies : Studies have shown that various 1,2,4-triazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure to 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Case Studies : In a comparative study of triazole derivatives, compounds with structural similarities exhibited MIC values lower than standard antibiotics such as ampicillin and levofloxacin, indicating their potential as effective antibacterial agents .
| Compound Structure | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivative A | 0.125 | S. aureus |
| Triazole Derivative B | 0.5 | E. coli |
| 2-chloro-N-(...) | TBD | TBD |
Anticancer Potential
The triazole scaffold has also been associated with anticancer activity. Research indicates that compounds containing the triazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.
- Cell Line Studies : In vitro studies on various cancer cell lines have shown that similar compounds can significantly reduce cell viability at micromolar concentrations. For example, derivatives have been tested against breast cancer and lung cancer cell lines with promising results .
- Mechanisms : The anticancer effects are thought to arise from the compound's ability to inhibit key enzymes involved in cancer progression and metastasis, including those involved in angiogenesis and invasion .
Other Pharmacological Activities
Beyond antibacterial and anticancer properties, compounds related to 2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide have been explored for additional pharmacological effects:
- Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory activities by modulating cytokine production and inhibiting inflammatory pathways.
- Antifungal Activity : The triazole derivatives are also noted for their antifungal properties, particularly against pathogenic fungi like Candida albicans.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle and Substitution Patterns
Table 1: Key Structural Comparisons
Pharmacological Implications
- Antioxidant Activity: highlights that benzamide derivatives with bulky substituents (e.g., tert-butyl groups) exhibit antioxidant properties.
- Kinase Inhibition : Triazolo-pyridazines are often kinase inhibitors. The ethoxyethyl chain in the target compound could enhance solubility, improving binding to hydrophilic kinase pockets compared to methyl-linked analogs .
- Metabolic Stability : The methoxy group in the target may slow oxidative metabolism compared to chlorinated analogs (e.g., ), though this requires experimental validation .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
The synthesis involves modular substitution of chlorine in triazolopyridazine intermediates. Key steps include:
- Intermediate preparation : Cyclization of hydrazinylpyridazine derivatives with electrophilic reagents (e.g., diethyl ethoxymethylenemalonate) to form the triazolopyridazine core .
- Ether linkage : Nucleophilic substitution at the 6-position of the triazolopyridazine with a 2-hydroxyethylbenzamide group under basic conditions (e.g., K₂CO₃ in DMF) .
- Functional group optimization : Substituents on the benzamide and triazolopyridazine moieties can be modified to enhance binding or solubility, guided by SAR studies .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent degradation .
Q. Which analytical techniques validate purity and structure?
- NMR spectroscopy : Confirm regiochemistry of the triazolopyridazine ring and substitution patterns .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How to design SAR studies for analogs targeting bromodomains?
- Core modifications : Replace the 4-methoxyphenyl group on the triazolopyridazine with electron-withdrawing (e.g., Cl, CF₃) or bulky substituents to probe steric effects .
- Linker optimization : Adjust the ethyloxy spacer length or rigidity (e.g., ethylene glycol vs. propylene chains) to enhance target engagement .
- Bivalent binding : Introduce secondary pharmacophores (e.g., piperazine derivatives) to exploit cooperative binding with BRD4 .
Q. What challenges arise in cellular potency assays for bromodomain inhibitors?
- Off-target effects : Use isoform-specific BRD4 knockdown cells to distinguish activity from other bromodomains .
- Membrane permeability : Assess logP values (optimal range: 2–4) via shake-flask assays; modify substituents to balance hydrophobicity .
- Cellular toxicity : Perform parallel MTT assays to differentiate cytotoxicity from target-specific effects .
Q. How to resolve discrepancies between in vitro binding and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify absorption/metabolism issues .
- Target engagement biomarkers : Quantify c-Myc mRNA suppression in tumor tissues via qPCR to confirm mechanistic relevance .
- Metabolite screening : Use LC-MS to identify inactive metabolites that reduce efficacy .
Q. Which computational strategies predict binding modes with bromodomains?
- Molecular docking : Use Schrödinger Glide or AutoDock Vina to model interactions with BRD4’s acetyl-lysine binding pocket .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding with Asn140 and Tyr97 .
- Free energy calculations : Apply MM-GBSA to rank analog binding affinities .
Q. How to validate target engagement in xenograft models?
- Dose-response studies : Administer compound at 10–100 mg/kg/day orally and monitor tumor volume reduction over 21 days .
- Pharmacodynamic analysis : Immunoblot for c-Myc protein levels in excised tumors to correlate efficacy with target modulation .
- Resistance testing : Generate BRD4-mutant cell lines to confirm on-target activity .
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